1-(4-Cyanophenyl)-3-phenylurea

Catalog No.
S674442
CAS No.
107676-58-4
M.F
C14H11N3O
M. Wt
237.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Cyanophenyl)-3-phenylurea

Kinase inhibitor developers often face metabolic liabilities and mutagenicity risks from nitro-urea building blocks. This compound provides strong electron-withdrawal via cyano, without toxicity.

  • High H-bond donor capacity for VEGFR/PDGFR inhibitor binding.
  • Rapid [3+2] cycloaddition to tetrazole bioisosteres.
  • Thermal stability >245°C for melt extrusion.
  • Metabolic stability for in vivo screening.

Reliable 98% purity, global shipping from SMolecule.

CAS Number

107676-58-4

Product Name

1-(4-Cyanophenyl)-3-phenylurea

IUPAC Name

1-(4-cyanophenyl)-3-phenylurea

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18)

InChI Key

RTDYPTALPAUONC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N

Synonyms

1-(4-Cyanophenyl)-3-phenylurea, N-(4-Cyanophenyl)-N'-phenylurea, 4-Cyanophenyl phenylurea, 1-Phenyl-3-(4-cyanophenyl)urea, Urea, N-(4-cyanophenyl)-N'-phenyl-

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g, 5 g

1-(4-Cyanophenyl)-3-phenylurea (CAS 107676-58-4) is an asymmetric diarylurea distinguished by a strongly electron-withdrawing para-cyano substituent. In chemical procurement, it is primarily sourced as a high-affinity pharmacophore building block for kinase inhibitor libraries, a reactive precursor for bioisosteric tetrazole synthesis, and an active hydrogen-bonding cleft in supramolecular anion sensors. The presence of the cyano group significantly polarizes the urea N-H bonds, enhancing hydrogen-bond donor capacity while maintaining a highly favorable metabolic stability profile compared to more reactive nitro-substituted analogs [1].

Research Fit

Privileged diphenylurea scaffold for kinase inhibitor design
Para-cyano substitution enables SRPK isoform selectivity tuning
Reported starting point for first SRPK3-selective chemical probes

Procurement of generic symmetric ureas, such as 1,3-diphenylurea, fails to deliver the requisite N-H bond polarization needed for high-affinity target engagement or supramolecular sensing. While buyers might consider other electron-deficient analogs like 1-(4-nitrophenyl)-3-phenylurea to achieve this polarization, the nitro group introduces severe metabolic liabilities, rapid in vitro clearance, and potential mutagenicity in biological assays. Furthermore, halogenated substitutes like 1-(4-chlorophenyl)-3-phenylurea lack the specific chemical reactivity required for late-stage transformations, such as direct conversion to tetrazole bioisosteres. Consequently, 1-(4-Cyanophenyl)-3-phenylurea is strictly non-interchangeable for workflows demanding a balance of strong electron-withdrawal, metabolic stability, and versatile synthetic handleability [1].

Substitution Risk

Simple aryl urea analogs lack the diphenylurea kinase-binding motif; selectivity may not transfer.
Para-cyano position is critical for SRPK3 discrimination; relocation or removal may abolish reported selectivity.
Unsubstituted diphenylurea shows no isoform selectivity, limiting direct substitution for SRPK3 studies.

Enhancement of Anion Binding Affinity via N-H Polarization

In supramolecular sensor design, the acidity of the urea N-H protons dictates the strength of anion binding. The strongly electron-withdrawing para-cyano group on 1-(4-Cyanophenyl)-3-phenylurea significantly polarizes these bonds compared to the unsubstituted 1,3-diphenylurea baseline. Standard NMR titration assays demonstrate that this polarization translates to a substantially higher association constant for oxyanions such as acetate, making it a superior core for high-sensitivity receptor design[1].

Evidence DimensionAssociation constant (Ka) for acetate anion
Target Compound Data~1,250 M⁻¹
Comparator Or Baseline1,3-Diphenylurea (~210 M⁻¹)
Quantified Difference5.9-fold increase in binding affinity
Conditions1H NMR titration in DMSO-d6 at 298 K

Allows buyers to achieve required sensor sensitivity limits without resorting to highly complex or synthetically demanding multidentate architectures.

SRPK3 Selectivity Window
Reported
>48-fold
Supports isoform-selectivity assay context
Derivative BP152 data; parent compound selectivity reported at screening concentration

Metabolic Stability vs. Nitro-Analogs in SAR Screening

When screening electron-deficient diarylureas for kinase inhibition, 1-(4-Nitrophenyl)-3-phenylurea is often considered due to its strong electronic effects. However, the nitro group is a known structural alert, prone to nitroreductase cleavage and associated with high in vitro clearance. 1-(4-Cyanophenyl)-3-phenylurea provides a nearly equivalent electron-withdrawing effect but exhibits significantly higher metabolic stability in human liver microsomes (HLM), preventing false positives or early attrition in drug discovery cascades [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in HLM
Target Compound Data< 15 µL/min/mg protein (Stable)
Comparator Or Baseline1-(4-Nitrophenyl)-3-phenylurea (> 60 µL/min/mg protein)
Quantified Difference> 4-fold improvement in metabolic stability
ConditionsHuman liver microsome assay, 30 min incubation

Ensures that procured building blocks yield screening hits with viable pharmacokinetic profiles, reducing downstream optimization costs.

Unique SRPK3 Probe Scaffold
Class-level
Only reported scaffold yielding SRPK3-selective probes
Foundational tool for SRPK3 chemical biology
No alternative core validated; cellular activity requires further optimization

Precursor Suitability for Late-Stage Tetrazole Bioisostere Synthesis

A critical procurement advantage of 1-(4-Cyanophenyl)-3-phenylurea over halogenated analogs is its utility as a direct precursor for tetrazole synthesis. The cyano group undergoes [3+2] cycloaddition with sodium azide to yield a 5-substituted tetrazole—a widely used lipophilic bioisostere for carboxylic acids. Halogenated ureas like 1-(4-chlorophenyl)-3-phenylurea are entirely inert to this specific transformation, requiring multi-step cross-coupling to achieve similar functionalization[1].

Evidence DimensionYield of 5-substituted tetrazole via[3+2] cycloaddition
Target Compound Data82-88% conversion
Comparator Or Baseline1-(4-Chlorophenyl)-3-phenylurea (0% conversion, inert)
Quantified DifferenceAbsolute qualitative and quantitative advantage for direct tetrazole access
ConditionsNaN3, NH4Cl, DMF, 120 °C

Provides medicinal chemists with a direct, single-step synthetic route to acidic bioisosteres, streamlining library production.

Library Potency Comparison
Reported
Library derived IC₅₀ as low as 0.5 µM (A549, MDA-MB-231) vs. >5 µM for simpler urea libraries
Supports cytotoxicity endpoint review
Approximately 10-fold potency improvement reported in MTT assays

Thermal Stability and Melt Processability

For industrial formulation and high-temperature synthetic steps, the thermal stability of the urea linkage is paramount. 1-(4-Cyanophenyl)-3-phenylurea exhibits a highly stable crystalline lattice driven by strong intermolecular hydrogen bonding and dipole-dipole interactions from the cyano group. Compared to the sterically hindered 1-(2-cyanophenyl)-3-phenylurea isomer, the para-substituted derivative demonstrates a significantly higher onset of thermal degradation, allowing for broader processing windows in melt-extrusion or high-temperature reflux conditions [1].

Evidence DimensionOnset of thermal degradation (Td)
Target Compound Data> 245 °C
Comparator Or Baseline1-(2-Cyanophenyl)-3-phenylurea (~210 °C)
Quantified Difference35 °C expansion in thermal processing window
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere, 10 °C/min

Reduces the risk of thermal decomposition and isocyanate reversion during high-temperature manufacturing or formulation processes.

Core Scaffold for Kinase Inhibitor Libraries

Leveraging its superior metabolic stability compared to nitro-analogs, 1-(4-Cyanophenyl)-3-phenylurea serves as a premium building block for synthesizing VEGFR and PDGFR inhibitors. The para-cyano group effectively occupies allosteric hydrophobic pockets while maintaining a viable pharmacokinetic profile for downstream in vivo screening [1].

High-Affinity Supramolecular Anion Sensors

Due to its highly polarized N-H bonds, this compound is the preferred core for developing colorimetric and fluorescent sensors targeting biologically relevant oxyanions like acetate and phosphate. It provides the necessary binding affinity without the need for complex, synthetically demanding multidentate architectures [1].

Precursor for Tetrazole-Based Bioisosteres

Procured specifically for its synthetic handle, the compound enables rapid [3+2] cycloaddition with azides to generate 5-substituted tetrazoles. This is a critical workflow for medicinal chemists aiming to replace problematic carboxylic acids with lipophilic, orally bioavailable bioisosteres in a single synthetic step [1].

High-Temperature Polymer Additives and Formulations

Benefiting from an expanded thermal processing window (> 245 °C), this derivative is highly suitable for integration into melt-extruded polymer blends or as a stable intermediate in high-temperature chemical manufacturing where isomeric or unsubstituted ureas would undergo premature thermal degradation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SRPK3-selective chemical probe development
Reported SRPK3 isoform-selectivity scaffold
SRPK3 target engagement and selectivity profiling
Kinase-focused library synthesis
Commercially available diaryl urea core with documented synthetic tractability
SRPK family SAR and selectivity expansion
Cell-model lead generation research
Scaffold associated with sub-micromolar cell-model response
Cell-viability endpoint review in cancer cell models

XLogP3

2.7

Wikipedia

N-(4-cyanophenyl)-N'-phenylurea

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